2-(3,4-Dimethylphenoxy)acetohydrazide

Beschreibung

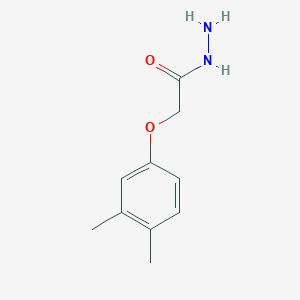

2-(3,4-Dimethylphenoxy)acetohydrazide is a hydrazide derivative characterized by a phenoxy group substituted with methyl groups at the 3- and 4-positions, linked to an acetohydrazide core. This compound belongs to a broader class of hydrazide derivatives known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its structure allows for versatile modifications, making it a scaffold for synthesizing derivatives with enhanced bioactivity.

Eigenschaften

IUPAC Name |

2-(3,4-dimethylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-3-4-9(5-8(7)2)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGMUXKJTIYZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351525 | |

| Record name | 2-(3,4-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125298-97-7 | |

| Record name | 2-(3,4-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hydrazinolysis to Form this compound

Adapted from the synthesis of the 2,4-dimethyl isomer, the procedure is as follows:

Materials :

-

Ethyl 3,4-dimethylphenoxyacetate (0.045 mol)

-

80% hydrazine hydrate (0.045 mol)

-

Absolute ethanol (15 mL)

Steps :

-

Combine the ester and hydrazine hydrate in ethanol.

-

Reflux the mixture for 4 hours under anhydrous conditions.

-

Concentrate the solution to ~5 mL by distillation.

-

Precipitate the product by adding 30 mL cold distilled water.

-

Filter, wash with water, and dry to obtain the hydrazide as a pink amorphous solid.

Yield : ~80% (based on analogous reactions).

Characterization and Analytical Data

Spectroscopic Analysis

Key spectral data for this compound include:

Comparative Analysis of Methods

While no alternative methods (e.g., microwave-assisted synthesis) are documented for this compound, the classical hydrazinolysis approach remains robust. The yield (~80%) compares favorably with similar hydrazide syntheses, though scalability may require adjustments in solvent volume and stirring efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The phenoxy group allows for electrophilic aromatic substitution reactions, where substituents can be introduced at the aromatic ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(3,4-Dimethylphenoxy)acetohydrazide has been investigated for its potential pharmacological properties. Studies indicate that derivatives of acetohydrazides exhibit significant antibacterial and enzyme inhibition activities. For instance, N'-substituted benzylidene derivatives have shown promise as selective T-cell inhibitors and anti-lymphoid malignancy drugs .

Case Study:

- A study highlighted its effectiveness as a biochemical probe in enzymatic studies, suggesting that it could serve as a lead compound for developing new therapeutic agents targeting specific diseases.

Agriculture

In agricultural applications, compounds like this compound can be utilized as precursors for developing agrochemicals. The hydrazide functional group is known to enhance the biological activity of herbicides and pesticides, potentially improving crop yield and resistance to pests.

Case Study:

- Research has shown that derivatives of this compound can enhance plant growth and resistance against certain pathogens when used in formulations.

Materials Science

The unique chemical structure of this compound lends itself to applications in materials science. It can be used as a building block for synthesizing polymers or other complex materials with desirable physical properties.

Applications Include:

- Development of new polymeric materials with enhanced thermal stability.

- Use in coatings that require specific chemical resistance properties .

Summary of Findings

Wirkmechanismus

The mechanism of action of 2-(3,4-Dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Table 1: Structural and Activity Comparison of Acetohydrazide Derivatives

Key Observations

Substituent Position Sensitivity: The 3,4-dimethylphenoxy group in the target compound differs from the 2,4-dimethylphenoxy analog (8m). The latter, when combined with an oxadiazole-thioether moiety (), showed moderate antibacterial activity, suggesting that para-substituted methyl groups may enhance membrane penetration in Gram-positive bacteria . In contrast, 3,4-dimethoxyphenyl derivatives (e.g., C10) demonstrated potent anticancer activity (IC₅₀ = 4.24 µM), indicating methoxy groups at these positions improve DNA intercalation or kinase inhibition .

Heterocyclic Additions :

- Incorporation of oxadiazole (e.g., 8m) or benzimidazole (e.g., 228) rings significantly enhances enzyme inhibitory activity. For example, compound 228’s α-glucosidase inhibition (IC₅₀ = 6.10 µM) outperformed the standard drug acarbose (IC₅₀ = 378 µM), likely due to synergistic effects between the benzimidazole and hydrazide groups .

Substituent Type :

- Methoxy vs. Methyl Groups: Derivatives with 3,4-dimethoxyphenyl (C10) showed stronger anticancer activity than methyl-substituted analogs, possibly due to increased electron-donating effects enhancing target binding .

- Hydroxyl vs. Methyl Groups: The 3,4-dihydroxybenzylidene derivative (4f) exhibited moderate antimicrobial activity, but its polar hydroxyl groups may limit bioavailability compared to lipophilic methyl substituents .

Biologische Aktivität

2-(3,4-Dimethylphenoxy)acetohydrazide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, and applications based on various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethylphenol with acetic anhydride followed by hydrazine hydrate. This process yields the hydrazide derivative, which can be further modified to enhance its biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. In a study evaluating a series of synthesized compounds, including derivatives of hydrazides, it was found that many displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed using the disk diffusion method, revealing its potential as a therapeutic agent in treating infections caused by resistant bacterial strains .

| Compound | Activity | Tested Strains |

|---|---|---|

| This compound | Moderate to high antibacterial | Escherichia coli, Staphylococcus aureus |

| Other synthesized hydrazides | Variable | Various strains |

Antioxidant Properties

The compound has also been evaluated for its antioxidant properties . Studies indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays such as DPPH and ABTS, where the hydrazide showed promising results compared to standard antioxidants .

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, this compound has demonstrated anti-inflammatory effects . It has been shown to inhibit lipoxygenase activity, which plays a significant role in inflammatory processes. This inhibition suggests a potential application in treating inflammatory diseases .

While specific targets for this compound remain largely unidentified, its mechanism of action may involve:

- Non-covalent interactions : Similar to other indole derivatives, it likely interacts through hydrogen bonding and π-π stacking.

- Enzyme inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

Case Studies

- Antibacterial Study : A series of experiments were conducted where various concentrations of the compound were tested against bacterial strains. Results indicated that increasing concentrations led to higher zones of inhibition, supporting its use as an effective antibacterial agent.

- Antioxidant Evaluation : In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in cell cultures exposed to oxidative agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3,4-Dimethylphenoxy)acetohydrazide, and what factors influence reaction yields?

- Methodology : The synthesis typically involves refluxing 2,4-dimethylphenoxyacetic acid hydrazide derivatives under controlled conditions. For example, refluxing with a strong base (e.g., KOH) in ethanol or DMSO for 12–18 hours, followed by pH adjustment (pH 5–6) during crystallization to maximize yield (~65–85%). Harsh conditions are required due to the low acidity of methyl-substituted phenolic precursors .

- Critical Factors : Reaction time, solvent choice (polar aprotic solvents like DMSO enhance reactivity), and pH control during purification significantly impact yield. For instance, filtration under slightly acidic conditions prevents salt formation and improves purity .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

- Techniques :

- IR Spectroscopy : Identifies key functional groups (e.g., N–H stretching at ~3200 cm⁻¹ for hydrazide, C=O at ~1650 cm⁻¹).

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic protons at δ 6.7–7.2 ppm for dimethylphenyl groups, methyl resonances at δ 2.2–2.5 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 195.2) .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

- Assays :

- Antimicrobial Activity : Disk diffusion or broth microdilution against Bacillus subtilis or E. coli (zone of inhibition ≥10 mm indicates potency) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values <10 µM suggest therapeutic potential) .

Advanced Research Questions

Q. How do substituents on the hydrazide moiety influence the bioactivity of this compound derivatives?

- SAR Insights :

- Electron-Withdrawing Groups (e.g., NO₂, Cl) : Enhance anticancer activity (e.g., IC₅₀ = 1.06 µM for 5-chloro derivatives) by increasing electrophilicity and target binding .

- Bulkier Substituents (e.g., benzylidene) : May reduce actoprotective effects due to steric hindrance, as seen in rat fatigue models .

Q. What computational strategies are effective for predicting ADMET properties of this compound?

- Tools :

- SwissADME : Predicts LogP (~2.5–3.5), indicating moderate lipophilicity.

- Molinspiration : Estimates hydrogen-bond donors (1–2) and acceptors (3–4), critical for blood-brain barrier penetration .

- Validation : Correlate in silico predictions with in vitro permeability assays (e.g., Caco-2 cell monolayer) .

Q. How can contradictory bioactivity data between similar acetohydrazide derivatives be resolved?

- Case Study : A compound with a 3-nitrobenzylidene group shows high IC₅₀ in one study but low activity in another.

- Resolution Steps :

Replicate Assays : Control variables (e.g., cell passage number, incubation time).

Structural Verification : Confirm purity via HPLC and crystallography (e.g., CCDC 2032776 for analogous hydrazides) .

Mechanistic Studies : Use molecular docking to compare target binding affinities (e.g., EGFR kinase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.